Thiophene, 2,2',2''-(1,3,5-benzenetriyl)tris[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] is an organic compound with the molecular formula C21H18S3 and a molecular weight of 366.56 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three thiophene rings attached to a central benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] typically involves the reaction of 1,3,5-tribromobenzene with 2-methylthiophene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Brominated or chloromethylated derivatives.
Scientific Research Applications
Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-bromo-]
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)
Uniqueness
Thiophene, 2,2’,2’'-(1,3,5-benzenetriyl)tris[5-methyl-] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in applications requiring precise molecular interactions .
Properties
CAS No. |
13792-96-6 |
---|---|
Molecular Formula |
C21H18S3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
2-[3,5-bis(5-methylthiophen-2-yl)phenyl]-5-methylthiophene |
InChI |
InChI=1S/C21H18S3/c1-13-4-7-19(22-13)16-10-17(20-8-5-14(2)23-20)12-18(11-16)21-9-6-15(3)24-21/h4-12H,1-3H3 |
InChI Key |
ITFDKHNDSGLLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=CC(=C2)C3=CC=C(S3)C)C4=CC=C(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.